Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate
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Overview
Description
Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate typically involves the condensation of ethyl glycinate with benzaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 2-hydroxy-5-phenylimidazolidine-4-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
- Ethyl 2-imino-4-oxo-5-phenylimidazolidine-1-carboximidate
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
- 3,5-disubstituted furane-2(5H)-one derivatives
Comparison: Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)10-9(13-12(16)14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H2,13,14,16) |
InChI Key |
IAQGHYHUWCXXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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